molecular formula C18H17N3O5S B2599656 3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886919-77-3

3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2599656
CAS RN: 886919-77-3
M. Wt: 387.41
InChI Key: HYPXCUFRDISOGL-UHFFFAOYSA-N
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Description

3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as ESOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ESOB is a member of the oxadiazole family of compounds, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to 3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized to explore their pharmacological and chemical properties. For instance, the synthesis of 1,3,4-oxadiazole derivatives, known for their biological activities, involves steps such as reacting benzenesulfonyl chloride with various precursors to yield target compounds with potential antibacterial activity (Khalid et al., 2016). Similarly, novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been synthesized, displaying antibacterial properties (Aghekyan et al., 2020).

Biological Activities and Applications

These compounds have shown a range of biological activities, making them candidates for further pharmaceutical development. For example, derivatives of 1,3,4-oxadiazole have been investigated for their anticancer activities against various cancer cell lines, demonstrating moderate to excellent efficacy (Ravinaik et al., 2021). Additionally, their potential as antimicrobial and antitubercular agents has been explored, with some compounds showing significant activity against Mycobacterium tuberculosis (Kumar et al., 2013).

Physicochemical and Theoretical Studies

Physicochemical properties, such as corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives, have been assessed, revealing their effectiveness in protecting mild steel in acidic environments, suggesting applications in industrial maintenance (Ammal et al., 2018). Furthermore, computational studies, including density functional theory (DFT) and molecular docking, have been utilized to elucidate the structure-activity relationships of these compounds, guiding the design of more effective derivatives (Fahim & Ismael, 2021).

properties

IUPAC Name

3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-27(23,24)15-9-5-6-12(11-15)16(22)19-18-21-20-17(26-18)13-7-4-8-14(10-13)25-2/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPXCUFRDISOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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